N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride

Catalog No.
S3705320
CAS No.
1052544-93-0
M.F
C11H18ClNO2
M. Wt
231.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride

CAS Number

1052544-93-0

Product Name

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethanamine;hydrochloride

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

InChI

InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3;/h5-7,12H,4,8H2,1-3H3;1H

InChI Key

AYWZXYHHYMIZHP-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=C(C=C1)OC)OC.Cl

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)OC.Cl

The exact mass of the compound N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride is 231.1026065 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride (CAS: 1052544-93-0) is a high-purity secondary amine salt utilized as a precision building block in medicinal chemistry and advanced organic synthesis. Characterized by the electron-rich 3,4-dimethoxybenzyl (veratryl) moiety paired with an N-ethyl substituent, this compound provides a specific steric and electronic profile valued in the design of neuroactive compounds and complex heterocyclic frameworks. Procured as a stable hydrochloride salt, it ensures extended shelf-life, precise stoichiometric handling, and excellent aqueous solubility compared to its free base counterpart, making it an optimal starting material for both discovery-phase library synthesis and scalable process chemistry [1].

Substituting this specific compound with closely related analogs, such as primary 3,4-dimethoxybenzylamine or the N-methyl derivative, frequently compromises both synthetic yield and final product efficacy. The N-ethyl group provides a precise degree of steric hindrance that prevents over-alkylation during subsequent functionalization steps—a common failure mode when using primary amines. Furthermore, compared to unsubstituted N-ethylbenzylamine, the 3,4-dimethoxy groups significantly increase the electron density of the aromatic ring, which is a strict prerequisite for downstream electrophilic cyclizations. Attempting to use the free base instead of the hydrochloride salt introduces handling inconsistencies due to the free amine's susceptibility to atmospheric oxidation, leading to batch-to-batch reproducibility issues in rigorous manufacturing environments [1].

Physical Stability and Stoichiometric Control: Hydrochloride Salt vs. Free Base

Procuring the hydrochloride salt of N-(3,4-dimethoxybenzyl)-N-ethylamine offers critical advantages in material handling and storage over its free base counterpart. Secondary benzylamines in their free base form are typically prone to atmospheric oxidation and present as viscous oils, complicating precise stoichiometric measurements. The hydrochloride salt provides a stable, free-flowing solid that maintains assay integrity over extended storage periods [1].

Evidence DimensionPhysical state and oxidative stability
Target Compound DataSolid salt, highly stable against atmospheric oxidation with extended shelf life
Comparator Or BaselineN-(3,4-dimethoxybenzyl)-N-ethylamine (Free Base)
Quantified DifferenceEliminates the ~10-15% assay degradation typically observed in the free base oil over 6 months of ambient storage
ConditionsAmbient storage, standard laboratory handling

Procuring the solid HCl salt ensures precise weighing and stoichiometric accuracy in scale-up, eliminating the need for pre-reaction purification of degraded free base oils.

Prevention of Over-Alkylation in Complex API Synthesis

When synthesizing complex tertiary amine APIs, starting with a pre-installed N-ethyl group is highly advantageous compared to using a primary amine. Utilizing N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride directs subsequent alkylation or reductive amination exclusively toward the desired tertiary amine. In contrast, utilizing the primary 3,4-dimethoxybenzylamine often results in significant dialkylation byproducts, requiring laborious chromatographic separation and reducing overall yield [1].

Evidence DimensionChemoselectivity in subsequent N-alkylation steps
Target Compound DataYields exclusively tertiary amines (>98% selectivity)
Comparator Or Baseline3,4-Dimethoxybenzylamine (Primary amine)
Quantified DifferenceAvoids the 20-30% dialkylation byproducts commonly generated when starting from the primary amine
ConditionsStandard N-alkylation with alkyl halides or reductive amination conditions

Starting with the pre-installed N-ethyl group drastically simplifies downstream purification and maximizes the yield of the target tertiary amine API.

Lipophilicity Modulation for CNS-Targeted Library Design

The choice of the N-alkyl substituent is critical for tuning the pharmacokinetic properties of neuroactive compounds. The N-ethyl moiety in this building block provides a specific increase in lipophilicity compared to the more common N-methyl analog. This incremental increase in the calculated partition coefficient (cLogP) is often leveraged by medicinal chemists to optimize blood-brain barrier (BBB) permeability without excessively increasing the overall molecular weight .

Evidence DimensionCalculated LogP (cLogP) contribution of the amine substituent
Target Compound DataOptimal incremental increase in lipophilicity (+0.5 cLogP units)
Comparator Or BaselineN-(3,4-dimethoxybenzyl)-N-methylamine
Quantified Difference~0.5 log unit increase in lipophilicity compared to the N-methyl analog
Conditionsin silico predictive modeling and standard medicinal chemistry SAR guidelines

For drug discovery programs targeting the central nervous system, the N-ethyl variant offers a superior lipophilic profile for crossing the BBB compared to the N-methyl analog.

Aromatic Ring Activation for Electrophilic Cyclization

The presence of the 3,4-dimethoxy (veratryl) group significantly enhances the electron density of the aromatic ring compared to unsubstituted benzylamines. This electronic activation is crucial for downstream synthetic steps involving electrophilic aromatic substitution, such as modified Pictet-Spengler cyclizations. The increased nucleophilicity at the ortho position allows these cyclizations to proceed under much milder conditions, preserving sensitive functional groups elsewhere in the molecule [1].

Evidence DimensionNucleophilicity of the aromatic ring and required cyclization temperature
Target Compound DataHighly activated ring, facilitating mild cyclization conditions
Comparator Or BaselineN-ethylbenzylamine (Unsubstituted)
Quantified DifferenceReduces required cyclization temperatures by 40-60 °C and significantly increases conversion rates
ConditionsAcid-catalyzed electrophilic cyclization (e.g., formaldehyde/acid conditions)

The veratryl moiety is essential for enabling low-temperature, high-yield cyclizations, reducing energy costs and preventing thermal degradation of sensitive intermediates.

Synthesis of CNS-Active Tertiary Amines

Leveraging the N-ethyl group's specific lipophilicity contribution, this compound is an ideal precursor for the development of neuroactive drugs. The pre-installed ethyl group ensures that subsequent functionalization yields the desired tertiary amine without the risk of over-alkylation, streamlining the discovery workflow .

Precursor for Complex Isoquinoline Scaffolds

Due to the highly electron-rich nature of the 3,4-dimethoxybenzyl ring, this building block is perfectly suited for electrophilic aromatic substitution reactions. It allows for mild, high-yield cyclizations to form complex heterocyclic frameworks, outperforming unsubstituted benzylamines that require harsh, yield-reducing conditions [1].

Standardized High-Throughput Library Synthesis

In industrial drug discovery, the physical stability and solid state of the hydrochloride salt make it highly preferable for automated, high-throughput parallel synthesis. Unlike the free base oil, the HCl salt can be accurately dispensed by automated solid-dosing systems, ensuring high batch-to-batch reproducibility across hundreds of parallel reactions [1].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

231.1026065 g/mol

Monoisotopic Mass

231.1026065 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-20-2023

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